2-(2-Methylpropyl)azetidine
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Overview
Description
2-(2-Methylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. The presence of the nitrogen atom in the ring structure makes azetidines valuable in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, a [2+2] cycloaddition reaction between imines and alkenes .
Industrial Production Methods: Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cyclization reactions. The use of microwave irradiation and electrocatalytic methods has also been explored to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products:
Oxidation: Produces azetidine oxides.
Reduction: Forms primary or secondary amines.
Substitution: Yields various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpropyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The ring strain in azetidines facilitates the cleavage of the N–C bond, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can inhibit enzyme activity or modify protein structures, resulting in various biological effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Comparison: 2-(2-Methylpropyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. Unlike aziridines, it is easier to handle and less prone to decomposition. Compared to pyrrolidines, it offers higher reactivity, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
DIHCBVQNXFTSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCN1 |
Origin of Product |
United States |
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